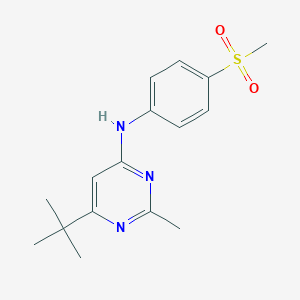![molecular formula C16H26N4O2S B6434958 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549000-56-6](/img/structure/B6434958.png)
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine (4-tBu-6-CPSP) is a novel synthetic molecule that has recently been developed as a potential pharmaceutical agent. It is a pyrimidine-based compound that contains a tert-butyl group and a cyclopropanesulfonyl piperazin-1-yl moiety. This molecule has been studied for its potential therapeutic uses due to its unique structure and properties.
Aplicaciones Científicas De Investigación
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been studied for its potential applications in various scientific fields. It has been investigated for its potential use as a synthetic intermediate for the synthesis of other compounds. It has also been studied for its potential therapeutic uses in the treatment of cancer and other diseases. Additionally, 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been used as a model compound to study the structure-activity relationships of pyrimidine-based compounds.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine is not yet fully understood. However, it is believed to interact with cell receptors and proteins in the body to produce its therapeutic effects. It has been shown to bind to certain proteins in the body, such as tyrosine kinase and cyclin-dependent kinase, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has been shown to have various biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and handle. Additionally, its structure is well-defined, making it a useful tool for studying the structure-activity relationships of pyrimidine-based compounds. However, it is important to note that 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine is a novel compound and its effects in vivo have not yet been fully studied.
Direcciones Futuras
There are several potential future directions for 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine research. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further studies could be conducted to investigate the structure-activity relationships of pyrimidine-based compounds. Additionally, studies could be conducted to investigate the mechanism of action of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine and to further understand its biochemical and physiological effects. Finally, further studies could be conducted to investigate the potential side effects of 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine in vivo.
Métodos De Síntesis
4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine can be synthesized using a palladium-catalyzed reaction between 4-tert-butyl-2-methylpyrimidine and 4-(cyclopropanesulfonyl)piperazin-1-yl bromide. This reaction requires a palladium catalyst, such as Pd(OAc)2, and a base, such as K2CO3 or Na2CO3, in an aqueous solution. The reaction is conducted at room temperature and the product is isolated by precipitation.
Propiedades
IUPAC Name |
4-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-12-17-14(16(2,3)4)11-15(18-12)19-7-9-20(10-8-19)23(21,22)13-5-6-13/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVNTCQSWJQPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434887.png)
![1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434890.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434901.png)

![N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434907.png)
![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6434936.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-2-methylpyrimidine](/img/structure/B6434938.png)
![N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434956.png)
![2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B6434957.png)
![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B6434963.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B6434976.png)
![N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6434981.png)